![molecular formula C10H9Cl2F2NO3 B14424250 Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-77-4](/img/structure/B14424250.png)
Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring substituted with chlorine and difluoromethoxy groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate typically involves the reaction of 3,5-dichloro-4-(difluoromethoxy)aniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl carbonate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbamate group.
Hydrolysis: Products include the corresponding amine and ethyl carbonate.
Applications De Recherche Scientifique
Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential metabolic pathways in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a difluoromethoxy group.
3,5-Dichloro-4-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both chlorine and difluoromethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84970-77-4 |
|---|---|
Formule moléculaire |
C10H9Cl2F2NO3 |
Poids moléculaire |
300.08 g/mol |
Nom IUPAC |
ethyl N-[3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C10H9Cl2F2NO3/c1-2-17-10(16)15-5-3-6(11)8(7(12)4-5)18-9(13)14/h3-4,9H,2H2,1H3,(H,15,16) |
Clé InChI |
RRTVMSAIFGHKOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


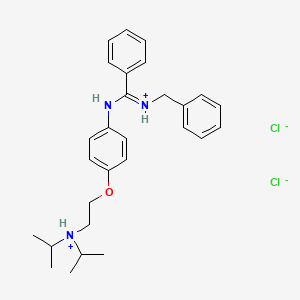

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

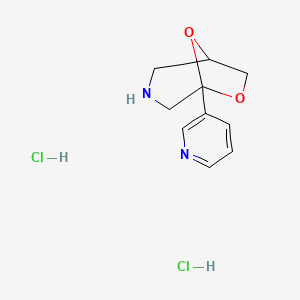
![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
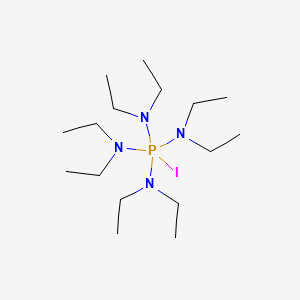
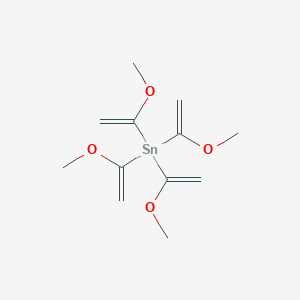

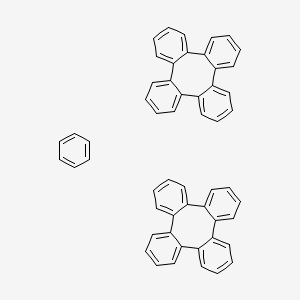
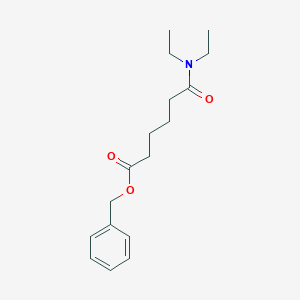
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
